E3 ligase Ligand 29

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

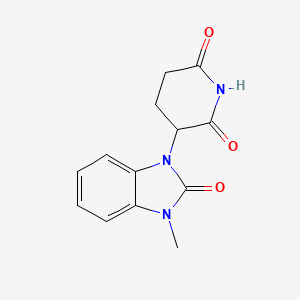

C13H13N3O3 |

|---|---|

Peso molecular |

259.26 g/mol |

Nombre IUPAC |

3-(3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H13N3O3/c1-15-8-4-2-3-5-9(8)16(13(15)19)10-6-7-11(17)14-12(10)18/h2-5,10H,6-7H2,1H3,(H,14,17,18) |

Clave InChI |

VFDZUWPTOYTMAL-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2N(C1=O)C3CCC(=O)NC3=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of E3 Ligase Ligand 29

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of E3 ligase Ligand 29, a covalent inhibitor of the HECT E3 ubiquitin ligase NEDD4-1. This document details the ligand's mechanism of action, its impact on NEDD4-1's enzymatic function, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound is a small molecule that selectively targets a non-catalytic cysteine residue (Cys627) on the HECT domain of NEDD4-1.[1] Its discovery has been a significant step in the development of pharmacological probes for studying the intricate mechanisms of HECT E3 ligases.[2][3] The covalent modification by Ligand 29 induces a unique change in the enzymatic activity of NEDD4-1, switching it from a processive to a distributive mechanism of polyubiquitin chain synthesis.[2][4] This novel mechanism of action presents a new strategy for the design of E3 ligase inhibitors.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 2154341-52-1 |

Mechanism of Action and Signaling Pathway

E3 ubiquitin ligases, such as NEDD4-1, are critical enzymes in the ubiquitin-proteasome system, responsible for attaching ubiquitin to substrate proteins, thereby targeting them for degradation or altering their function.[5] NEDD4-1 has been implicated in various cellular processes and is a potential therapeutic target in diseases like cancer and Parkinson's disease.[6][7]

Ligand 29 acts as a covalent inhibitor by forming a bond with Cys627, a non-catalytic residue located at a key ubiquitin-binding interface on the N-lobe of the NEDD4-1 HECT domain.[1] This binding event disrupts the non-covalent interaction of ubiquitin with this exosite, which is crucial for the processive synthesis of polyubiquitin chains.[2][4] By blocking this interaction, Ligand 29 effectively converts the enzyme's mode of action to a distributive one, where the enzyme dissociates from the substrate after each ubiquitin transfer.[2]

References

- 1. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Small Molecule That Switches a Ubiquitin Ligase From a Processive to a Distributive Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Structure-based design of potent and selective inhibitors of the HECT ligase NEDD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibitors of Nedd4 ubiquitin ligase as anticancer therapeutics - Alexander Statsyuk [grantome.com]

- 7. Discovery of Nedd4 auto-ubiquitination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding Affinity of E3 Ligase Ligand 29 to Cereblon: A Technical Overview

Initial investigations into the binding affinity of the molecule designated "E3 ligase Ligand 29" have revealed that it is predominantly recognized as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, not Cereblon (CRBN). Multiple chemical supplier databases consistently categorize "this compound" as a VHL-binding moiety. Consequently, a detailed technical guide on its binding affinity specifically to Cereblon cannot be provided as the foundational premise of this interaction is not supported by currently available data.

This report will, therefore, pivot to provide a comprehensive overview of the general principles and methodologies relevant to assessing ligand binding to Cereblon, which may be of value to researchers in the field of targeted protein degradation.

Introduction to Cereblon as a Target for E3 Ligase Ligands

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] It functions as a substrate receptor, identifying specific proteins for ubiquitination and subsequent degradation by the proteasome. The modulation of CRBN's substrate specificity through small molecule ligands, such as the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, has become a cornerstone of modern drug development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein of interest, leading to the target's degradation. The affinity of the E3 ligase ligand for its target, such as CRBN, is a critical parameter influencing the efficiency of this process.

Quantitative Assessment of Ligand-Cereblon Binding Affinity

Determining the binding affinity of a ligand to Cereblon is essential for understanding its potential as a molecular glue or as a component of a PROTAC. Several biophysical techniques are routinely employed for this purpose. The choice of method often depends on factors such as the properties of the ligand and protein, the required throughput, and the specific information desired (e.g., kinetics, thermodynamics).

Table 1: Common Experimental Techniques for Measuring Ligand-Cereblon Binding Affinity

| Experimental Technique | Principle | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. | Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd) |

| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate. | Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd) |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a protein. | Dissociation constant (Kd) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore on the protein and ligand, respectively. | Dissociation constant (Kd), IC50 |

Experimental Protocols: A Generalized Workflow

While specific protocols vary, the following provides a generalized workflow for assessing the binding of a novel ligand to Cereblon.

Protein Expression and Purification

Recombinant human Cereblon, often in complex with DDB1, is typically expressed in insect or mammalian cell lines and purified using affinity and size-exclusion chromatography to ensure high purity and proper folding.

Ligand Preparation

The ligand is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared in the appropriate assay buffer.

Binding Assay (Example: Isothermal Titration Calorimetry)

-

Sample Preparation: The purified Cereblon protein is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe. Both are in identical buffer solutions to minimize heat of dilution effects.

-

Titration: A series of small injections of the ligand are made into the protein solution.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd).

Below is a conceptual workflow diagram for a typical ligand-protein binding affinity experiment.

Caption: Generalized workflow for determining ligand-protein binding affinity.

Cereblon Signaling and PROTAC Mechanism of Action

Cereblon, as part of the CRL4^CRBN^ E3 ligase complex, plays a critical role in cellular homeostasis by targeting proteins for degradation. The binding of a ligand to Cereblon can modulate its activity in several ways. In the context of PROTACs, the Cereblon ligand serves as an anchor for the E3 ligase, bringing it into proximity with a target protein bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.

The following diagram illustrates the general mechanism of a Cereblon-based PROTAC.

Caption: Mechanism of action for a Cereblon-recruiting PROTAC.

References

The Role of Lenalidomide (E3 Ligase Ligand 29) in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. This guide provides an in-depth technical overview of "E3 ligase Ligand 29," identified as the well-established Cereblon (CRBN) ligand, Lenalidomide. We will delve into its mechanism of action, quantitative parameters, experimental protocols, and its pivotal role in the design of effective protein degraders.

Core Concept: The Mechanism of CRBN-Mediated Targeted Protein Degradation

Lenalidomide functions as a "molecular glue," modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] In its natural state, the CRL4-CRBN complex ubiquitinates a specific set of endogenous proteins, marking them for degradation by the proteasome. When a PROTAC incorporating Lenalidomide is introduced into the cell, the Lenalidomide moiety binds to CRBN. This binding event induces a conformational change in CRBN, creating a new binding surface that can recognize and bind to the target protein, tethered to the other end of the PROTAC. This induced proximity between the E3 ligase and the target protein facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[3]

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of a Lenalidomide-based PROTAC is dependent on several factors, including its binding affinity to CRBN and the target protein, as well as the stability of the resulting ternary complex.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference(s) |

| Thalidomide | ~250 nM | ~2 µM | Competitive Titration, Competitive Binding Assay | [4][5] |

| Lenalidomide | ~178 nM, 0.64 µM | ~2 µM | Competitive Titration, ITC, Competitive Binding Assay | [4][5][6] |

| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [4][7] |

Table 2: Performance of Lenalidomide/Pomalidomide-Based PROTACs

| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| PROTAC 16 | Pomalidomide | EGFRWT | A549 | 32.9 | 96 | [8] |

| ZQ-23 | Pomalidomide | HDAC8 | - | 147 | 93 | [9] |

| PROTAC 4 | Lenalidomide | BRD4 | - | pM range | >90 | [10] |

| F3C-P | 6-position modified Lenalidomide | BET proteins | HCT116 | - | - | [11] |

Experimental Protocols

CRBN Engagement Assay (NanoBRET™)

This assay measures the binding of a ligand to CRBN within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged CRBN and a fluorescently labeled CRBN tracer (e.g., BODIPY™-lenalidomide). A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.[12][13]

Methodology:

-

Cell Preparation: Use cells stably expressing NanoLuc®-CRBN.

-

Tracer Addition: Add the BODIPY™-lenalidomide tracer to the cells.

-

Compound Treatment: Add a serial dilution of the test compound (e.g., Lenalidomide-based PROTAC).

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Signal Detection: Immediately measure the donor (450 nm) and acceptor (520 nm) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). A decrease in the ratio indicates target engagement.

Ternary Complex Formation Assay (In Vitro)

This assay assesses the formation of the Target Protein-PROTAC-E3 Ligase complex.

Principle: Various biophysical techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and kinetics of the ternary complex formation.[14][15]

Methodology (SPR):

-

Immobilization: Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto an SPR sensor chip.

-

Binary Interaction Analysis: Flow the PROTAC over the chip to determine the binary binding kinetics to the E3 ligase.

-

Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase.

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation. The cooperativity of the complex can be calculated by comparing the binary and ternary binding affinities.

In-Cell Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[16][17]

Principle: Cells are treated with the PROTAC, and the total protein is extracted. The level of the target protein is then detected and quantified using a specific antibody.

Methodology:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using an assay like BCA or Bradford.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[16][18]

Conclusion

Lenalidomide, commercially available as "this compound," is a cornerstone in the field of targeted protein degradation. Its well-characterized interaction with the Cereblon E3 ligase provides a robust and versatile platform for the development of PROTACs against a wide array of disease-relevant proteins. A thorough understanding of its binding kinetics, the intricacies of ternary complex formation, and the application of rigorous experimental protocols are paramount for the successful design and optimization of novel, potent, and selective protein degraders. This guide serves as a foundational resource for researchers embarking on or advancing their work in this exciting and rapidly evolving area of drug discovery.

References

- 1. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

E3 Ligase Ligand 29 as a Cereblon (CRBN) Recruiter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This approach co-opts the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Cereblon (CRBN), the substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is a widely exploited E3 ligase in PROTAC design. This technical guide provides an in-depth overview of E3 ligase Ligand 29, a chemical moiety used to recruit CRBN, with a focus on its application in the development of potent protein degraders.

This compound: Core Properties

This compound is a key building block for the synthesis of CRBN-recruiting PROTACs. Its chemical structure is designed to bind to the thalidomide-binding pocket of Cereblon, thereby enabling the recruitment of the CRBN E3 ligase complex to a specific protein of interest targeted by the other end of the PROTAC molecule.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 2154341-52-1 |

| Molecular Formula | C₁₃H₁₃N₃O₃ |

| Molecular Weight | 259.26 g/mol |

| Binding Target | Cereblon (CRBN) E3 Ubiquitin Ligase |

| Binding Affinity (Kd/IC₅₀) | Data not publicly available in searched literature. |

Application in PROTACs: LRRK2 Degrader-3

A notable application of this compound is in the construction of "PROTAC LRRK2 Degrader-3," a potent and selective degrader of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research. This PROTAC demonstrates the utility of this compound in creating highly effective protein degraders.

| PROTAC | Target Protein | E3 Ligase Ligand | DC₅₀ |

| PROTAC LRRK2 Degrader-3 | LRRK2 | This compound | 0.17 nM[1] |

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

CRBN Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation: Prepare a solution of this compound (e.g., 100-200 µM) in a suitable buffer (e.g., PBS or Tris buffer). Prepare a solution of purified CRBN protein (e.g., 10-20 µM) in the same buffer.

-

ITC Experiment: Load the CRBN solution into the sample cell of the ITC instrument and the Ligand 29 solution into the injection syringe.

-

Titration: Perform a series of small injections of Ligand 29 into the CRBN solution while monitoring the heat change.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd).

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Protocol:

-

Immobilization: Immobilize purified CRBN protein onto an SPR sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

-

Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to detect the formation of the ternary complex.

Protocol:

-

Reagents: Use tagged recombinant proteins (e.g., His-tagged LRRK2 and GST-tagged CRBN/DDB1). Use FRET pair-labeled antibodies that recognize these tags (e.g., terbium-conjugated anti-GST and d2-conjugated anti-His).

-

Assay Setup: In a microplate, mix the target protein, CRBN, and a dilution series of the PROTAC.

-

Antibody Incubation: Add the labeled antibodies to the mixture and incubate.

-

Detection: Measure the TR-FRET signal on a plate reader. An increased FRET signal indicates the formation of the ternary complex.

Cellular Target Engagement Assay (NanoBRET™)

NanoBRET™ can be used to measure the engagement of the PROTAC with CRBN in live cells.

Protocol:

-

Cell Line: Use a cell line stably expressing a NanoLuc®-CRBN fusion protein.

-

Assay Setup: Plate the cells and add the NanoBRET™ tracer that binds to CRBN.

-

Competition: Add a dilution series of the PROTAC containing this compound.

-

Detection: Measure the BRET signal. A decrease in the BRET signal indicates that the PROTAC is displacing the tracer and binding to CRBN.

-

Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC₅₀ value for target engagement.

Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the degradation of the target protein.

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lysis: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., LRRK2) and a loading control (e.g., GAPDH or β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Conclusion

This compound is a valuable chemical tool for the development of potent and selective PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its incorporation into molecules like "PROTAC LRRK2 Degrader-3" highlights its utility in targeting disease-relevant proteins for degradation. While direct binding affinity data for Ligand 29 is not widely available, the efficacy of the resulting PROTACs provides strong validation of its function. The experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and degradation properties of novel PROTACs developed using this and similar CRBN-recruiting moieties.

References

The Ubiquitin-Proteasome System and the Role of E3 Ligase Ligand 29: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for the regulated degradation of proteins, playing a pivotal role in cellular homeostasis. E3 ubiquitin ligases, key components of this system, provide substrate specificity and are increasingly targeted for therapeutic intervention. This technical guide provides an in-depth exploration of the UPS with a specific focus on "E3 ligase Ligand 29," a ligand targeting the Cereblon (CRBN) E3 ligase. This document will detail the mechanism of action, provide quantitative data for CRBN ligands, outline key experimental protocols for their characterization, and present visual workflows and pathways to facilitate a comprehensive understanding for researchers and drug development professionals in the field of targeted protein degradation.

Note on "this compound": Publicly available information specifically identifying "this compound" with detailed experimental data is limited. Based on its chemical formula (C13H13N3O3) and its description as a Cereblon (CRBN) ligand, this guide will proceed under the well-supported assumption that "this compound" is a pomalidomide-based ligand. The data and protocols presented herein are representative of this class of CRBN modulators.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for selective protein degradation in eukaryotic cells, essential for maintaining protein quality control, and regulating a myriad of cellular processes including cell cycle progression, signal transduction, and immune responses.[1][2] The degradation process is carried out in a sequential enzymatic cascade involving three key enzymes:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.[3][4]

This process of attaching ubiquitin molecules, known as ubiquitination, can result in the formation of a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[2]

E3 Ubiquitin Ligases: The Specificity Factors

With over 600 E3 ligases encoded in the human genome, these enzymes are the primary determinants of substrate specificity within the UPS.[5] Their ability to selectively bind to target proteins makes them attractive targets for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD). One of the most promising TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI.[6]

This compound: A Cereblon (CRBN) Modulator

"this compound" is identified as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[2][7] Small molecule ligands that bind to CRBN, such as thalidomide and its analogs lenalidomide and pomalidomide, can modulate the substrate specificity of the CRL4^CRBN^ complex.[8][9] These molecules, often referred to as "molecular glues," can induce the degradation of specific proteins, known as neosubstrates, that are not normally targeted by CRBN.

Pomalidomide, a potent CRBN ligand, is widely used in the development of PROTACs. It binds to a specific pocket in CRBN, altering its surface to promote the recruitment of new protein targets for ubiquitination and degradation.[9][10]

Quantitative Data for CRBN Ligands

The binding affinity of E3 ligase ligands to their target is a critical parameter in the design and efficacy of PROTACs. The following table summarizes the binding affinities of common CRBN ligands.

| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |

| Thalidomide | ~250 nM | Competitive Titration | [9] |

| Lenalidomide | ~178 nM | Competitive Titration | [9] |

| Pomalidomide | ~157 nM | Competitive Titration | [9] |

| Iberdomide | Higher affinity than lenalidomide and pomalidomide | Not specified | [5] |

The degradation efficiency of PROTACs is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table provides representative data for pomalidomide-based PROTACs targeting different proteins.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Compound 16 | EGFR | A549 | 32.9 | >90 | [11] |

| ZQ-23 | HDAC8 | - | 147 | 93 | [7] |

| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23–227.4 (PI3K), 45.4 (mTOR) | Not specified | [12] |

| NC-1 | BTK | Mino | 2.2 | 97 | [13] |

Experimental Protocols

Accurate and reproducible experimental data are crucial for the development and characterization of PROTACs. This section provides detailed methodologies for key experiments.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Objective: To quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Materials:

-

Purified, tagged target protein (e.g., GST-tagged)

-

Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)

-

PROTAC of interest

-

TR-FRET donor-labeled antibody against the target protein's tag (e.g., Tb-anti-GST)

-

TR-FRET acceptor-labeled antibody against the E3 ligase's tag (e.g., AF488-anti-His)

-

Assay buffer

-

384-well microplates

Protocol:

-

Prepare serial dilutions of the PROTAC in the assay buffer.

-

In a 384-well plate, add the tagged target protein, the tagged CRBN/DDB1 complex, and the PROTAC dilutions.

-

Incubate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[14][15]

-

Add the TR-FRET donor and acceptor antibodies to the wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a bell-shaped curve, from which the ternary complex formation can be assessed.[14][15]

Protein Degradation Assay (AlphaLISA)

Objective: To quantify the degradation of the target protein in a high-throughput manner.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

AlphaLISA lysis buffer

-

AlphaLISA acceptor beads conjugated to an antibody against the target protein

-

Streptavidin-coated donor beads

-

Biotinylated antibody against a different epitope of the target protein

-

384-well microplates

Protocol:

-

Plate cells in 384-well plates and treat with a serial dilution of the PROTAC for a desired time (e.g., 24 hours).

-

Lyse the cells directly in the wells using AlphaLISA lysis buffer.[16]

-

Add the AlphaLISA acceptor beads and the biotinylated antibody to the cell lysate.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.

-

Add the streptavidin-coated donor beads.

-

Incubate for a further period (e.g., 30-60 minutes) at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader. The signal is inversely proportional to the amount of target protein.

-

Plot the signal against the PROTAC concentration to determine the DC50 and Dmax values.[16]

Quantitative Western Blot for Protein Degradation

Objective: To visualize and quantify the degradation of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Treat cells with a serial dilution of the PROTAC for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[3][9]

-

Block the membrane and incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax.[3][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

Caption: Mechanism of Action of a PROTAC Utilizing this compound.

Caption: A Typical Experimental Workflow for PROTAC Development.

Conclusion

The field of targeted protein degradation, empowered by a deeper understanding of the ubiquitin-proteasome system, offers a paradigm shift in drug discovery. E3 ligase ligands, such as the pomalidomide-based "this compound," are central to the development of potent and selective PROTACs. This technical guide has provided a comprehensive overview of the UPS, the mechanism of CRBN-mediated degradation, quantitative data for CRBN ligands, detailed experimental protocols, and visual representations of key processes. By leveraging this information, researchers and drug development professionals can accelerate the design, characterization, and optimization of novel therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. sciex.com [sciex.com]

- 5. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Initial Characterization of a von Hippel-Lindau (VHL) E3 Ligase Ligand for PROTAC Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative data and detailed experimental protocols for the commercial product designated "E3 ligase Ligand 29" are not publicly available in the reviewed scientific literature. This guide provides a representative initial characterization of a typical von Hippel-Lindau (VHL) E3 ligase ligand based on established principles and data from well-characterized VHL ligands used in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

The recruitment of E3 ubiquitin ligases is a cornerstone of targeted protein degradation, a therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.[1] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[2][3] A critical component of a VHL-based PROTAC is the VHL ligand, which serves as the anchor to the E3 ligase machinery.

This document outlines the essential experiments and data required for the initial characterization of a novel VHL E3 ligase ligand, herein exemplified as a representative "VHL Ligand." The primary goal of this characterization is to ensure the ligand is a suitable candidate for incorporation into a PROTAC. This involves confirming its binding to VHL, assessing its impact on the VHL-hypoxia-inducible factor 1α (HIF-1α) interaction, and establishing a baseline for its use in targeted protein degradation.

Mechanism of Action: VHL-based PROTAC

A VHL-based PROTAC functions by forming a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the protein of interest (POI). The VHL ligand portion of the PROTAC binds to the VHL protein, while the "warhead" portion binds to the POI. This induced proximity allows the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.

Caption: General mechanism of action for a VHL-based PROTAC.

Quantitative Data Summary for Representative VHL Ligands

The binding affinity of a ligand to its target E3 ligase is a critical parameter for its successful incorporation into a PROTAC. While specific data for "this compound" is unavailable, the table below summarizes publicly available data for other well-characterized VHL ligands to provide a reference for expected performance.

| Ligand Name/Reference | Binding Affinity to VHL | Assay Type |

| VH-298 | Kd = 80-90 nM | Not Specified |

| VHL Ligand 14 | IC50 = 196 nM | Not Specified |

| VL285 | IC50 = 0.34 µM | Not Specified |

| VH032 | Not Specified | VHL Ligand |

Experimental Protocols

The following are representative protocols for the initial characterization of a novel VHL ligand.

This protocol describes a typical workflow for measuring the binding kinetics and affinity of a VHL ligand.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Methodology:

-

Protein Immobilization: Recombinant, purified VHL-ElonginB-ElonginC (VBC) complex, with an N-terminal AviTag for site-specific biotinylation, is immobilized on a streptavidin-coated SPR sensor chip to a target density of approximately 2000-3000 response units (RU). A reference channel is prepared without the VBC complex to allow for background subtraction.

-

Analyte Preparation: The VHL ligand is dissolved in an appropriate buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) and prepared in a series of concentrations, typically ranging from low nanomolar to high micromolar, to encompass the expected dissociation constant (Kd).

-

Binding Measurement: Each concentration of the VHL ligand is injected over the sensor and reference channels for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Once the VHL ligand is incorporated into a PROTAC, its ability to induce the degradation of a specific target protein must be verified.

Detailed Methodology:

-

Cell Culture and Treatment: Select a cell line that endogenously expresses the protein of interest (POI) and VHL. Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18 hours). Include vehicle control (e.g., DMSO) and potentially negative controls, such as the warhead alone or a non-binding epimer of the VHL ligand within a PROTAC.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Incubate the membrane with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax).

Formulation for In Vitro and In Vivo Studies

For a compound with low water solubility, appropriate formulation is crucial for accurate and reproducible experimental results.

Example In Vitro Formulation (DMSO Stock):

-

Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

For cell-based assays, dilute the stock solution in culture medium to the final working concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Example In Vivo Formulation (for subcutaneous or intraperitoneal injection):

-

Vehicle: A common vehicle for preclinical studies is a mixture of DMSO, Tween 80, and saline.[4]

-

Preparation (e.g., for a 10% DMSO, 5% Tween 80, 85% Saline formulation):

-

Dissolve the required amount of the VHL ligand-containing PROTAC in DMSO to create a concentrated stock.

-

Add Tween 80 to the DMSO solution and mix thoroughly.

-

Add saline to the desired final volume and vortex until the solution is clear.[4]

-

Note: The optimal formulation should be determined empirically for each compound to ensure solubility and stability.

Conclusion

The initial characterization of a VHL E3 ligase ligand is a critical first step in the development of a novel PROTAC. By confirming high-affinity binding to VHL and demonstrating its utility in a PROTAC to induce target protein degradation, researchers can confidently advance a ligand to further preclinical development. The experimental protocols and representative data provided in this guide serve as a foundational framework for these characterization efforts.

References

E3 Ligase Ligand 29 (GDC-0152): An In-depth Technical Guide to Inducing Protein Proximity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. This approach utilizes small molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs) or Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), to hijack the cell's endogenous protein disposal machinery. A critical component of these degraders is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

This technical guide focuses on E3 ligase Ligand 29 , also known as GDC-0152 , a potent antagonist of the Inhibitor of Apoptosis (IAP) family of E3 ubiquitin ligases.[1][2] GDC-0152 functions as a "warhead" in degrader molecules, enabling the recruitment of IAP E3 ligases, such as cIAP1, cIAP2, and XIAP, to a desired target protein. By inducing proximity between the target protein and the IAP E3 ligase, GDC-0152-based degraders facilitate the transfer of ubiquitin to the target, marking it for destruction. This guide will provide a comprehensive overview of GDC-0152, including its binding affinities, quantitative data on its performance in targeted protein degradation, detailed experimental protocols for its characterization, and a visual representation of the underlying signaling pathway.

Quantitative Data Presentation

The efficacy of a GDC-0152-based degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the available quantitative data for various target proteins.

Table 1: Binding Affinity of GDC-0152 to IAP Proteins

| IAP Protein | BIR Domain | Binding Affinity (Ki, nM) |

| ML-IAP | BIR | 14[1][2] |

| cIAP1 | BIR3 | 17[1][2] |

| XIAP | BIR3 | 28[1][2] |

| cIAP2 | BIR3 | 43[1][2] |

Table 2: Degradation Performance of GDC-0152-Based SNIPERs

| Target Protein | Degrader Name | Cell Line | DC50 (nM) | Dmax (%) |

| Bruton's Tyrosine Kinase (BTK) | SNIPER-12 | THP-1 | 182 ± 57 | Not Reported |

| Cyclin-dependent kinase 4/6 (CDK4/6) | SNIPER-19 / SNIPER-20 | MM.1S | Not Reported | > 77% at 100 nM |

| Androgen Receptor (AR) | SNIPER-1 | Prostate Cancer Cells | ~3000 | Not Reported |

| Estrogen Receptor α (ERα) | SNIPER(ER)-131 | Not Reported | > 33.8 | Not Reported |

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein induced by a GDC-0152-based degrader.

Materials:

-

Cell line expressing the target protein

-

GDC-0152-based degrader

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of the GDC-0152-based degrader in cell culture medium. Include a vehicle control (e.g., DMSO).

-

Treat the cells with the degrader for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the immunoblotting process for the loading control protein.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes how to assess the formation of the Target Protein-Degrader-IAP E3 Ligase ternary complex using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant target protein

-

Purified recombinant IAP E3 ligase (or its BIR domain)

-

GDC-0152-based degrader

-

SPR running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS)

Procedure:

-

Immobilization of IAP E3 Ligase:

-

Immobilize the purified IAP E3 ligase onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

-

Binary Interaction Analysis (Degrader to IAP E3 Ligase):

-

Inject a series of concentrations of the GDC-0152-based degrader over the immobilized IAP E3 ligase surface to determine the binary binding affinity (KD).

-

-

Binary Interaction Analysis (Degrader to Target Protein):

-

If the target protein can be immobilized, repeat step 2 to determine the binary binding affinity of the degrader to the target protein.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the GDC-0152-based degrader.

-

Inject these solutions over the immobilized IAP E3 ligase surface.

-

Monitor the binding response. An enhancement in the binding response compared to the degrader alone indicates the formation of a ternary complex.

-

Analyze the data to determine the affinity and kinetics of ternary complex formation. The cooperativity (α) of the complex can be calculated by comparing the ternary binding affinity to the binary affinities.

-

Mandatory Visualizations

Caption: IAP-mediated protein degradation pathway initiated by a GDC-0152-based degrader.

Caption: Experimental workflow for determining DC50 and Dmax using Western Blot.

References

A Technical Guide to Proteolysis-Targeting Chimeras (PROTACs): Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery.[1][2] Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, PROTACs act as catalytic agents that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3][] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and provides a powerful strategy to address targets previously considered "undruggable," such as transcription factors and scaffolding proteins.[3][]

A PROTAC is a heterobifunctional molecule composed of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[2][5] By simultaneously engaging both the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][5][6]

The success and versatility of PROTAC technology are heavily dependent on the choice of the E3 ligase ligand. While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for targeted protein degradation, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used.[1][7][8] This guide will delve into the core principles of PROTACs using a representative VHL-recruiting ligand, herein referred to as "Ligand 29," to illustrate the key concepts, quantitative evaluation methods, and experimental protocols central to the field.

The PROTAC Mechanism of Action

The fundamental action of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[5] A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[][9] The PROTAC molecule, being a catalyst, is then released and can participate in multiple cycles of degradation.[2][3][10]

The Role of the E3 Ligase Ligand: "Ligand 29"

The choice of the E3 ligase and its corresponding ligand is a cornerstone of PROTAC design, influencing degradation efficiency, selectivity, and drug-like properties.[1] Ligands for VHL, such as our representative "Ligand 29," are derived from the endogenous peptide substrate of VHL, hypoxia-inducible factor 1α (HIF-1α).[9][11] Small-molecule mimetics have been developed that bind to VHL with high affinity, providing a critical handle for PROTAC synthesis.[5][11] The linker is typically attached to a solvent-exposed part of the ligand to minimize disruption of its binding to the E3 ligase.

Quantitative Characterization of PROTACs

Evaluating the efficacy of a PROTAC requires a suite of quantitative assays to measure binding, ternary complex formation, and cellular degradation. The key parameters are binding affinity (Kd), cooperativity (α), half-maximal degradation concentration (DC50), and maximal degradation (Dmax).

Table 1: Biophysical and Cellular Activity of a Hypothetical PROTAC-29 This table presents representative data for a PROTAC ("PROTAC-29") constructed using "Ligand 29" to degrade a target Protein of Interest (POI). Values are illustrative and based on typical ranges seen in published literature.

| Parameter | Description | Value | Assay Method |

| Binary Binding Affinities | |||

| Kd (PROTAC-29 to POI) | Binding affinity of the PROTAC to the isolated target protein. | 25 nM | Surface Plasmon Resonance (SPR)[12] |

| Kd (PROTAC-29 to E3 Ligase) | Binding affinity of the PROTAC to the isolated E3 ligase complex (e.g., VCB). | 50 nM | Isothermal Titration Calorimetry (ITC)[12] |

| Ternary Complex Formation | |||

| Kd (Ternary Complex) | Dissociation constant of the fully formed POI-PROTAC-E3 complex. | 5 nM | SPR |

| Cooperativity (α) | A measure of how the binding of one protein influences the binding of the other. (α > 1 is positive cooperativity). | 2.5 | Calculated from binary and ternary Kd values |

| Cellular Degradation | |||

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein in cells after a set time (e.g., 24h). | 15 nM | Western Blot / HiBiT Assay[13][14] |

| Dmax | The maximum percentage of protein degradation achievable with the PROTAC. | >90% | Western Blot / HiBiT Assay[13][14] |

| Degradation Rate (kdeg) | The rate at which the target protein is degraded. | 0.08 min⁻¹ | Kinetic HiBiT Assay[14] |

Key Experimental Protocols

The development and validation of a PROTAC involves several critical experiments. Below are detailed, representative protocols for core assays.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol measures the binding affinities and kinetics of both binary and ternary complexes in a label-free, real-time manner.[15][16]

-

Objective: To determine the Kon, Koff, and Kd of PROTAC binding to the E3 ligase and the fully formed ternary complex.

-

Materials:

-

SPR instrument (e.g., Biacore™).

-

Sensor chip (e.g., Series S NTA chip).

-

Recombinant His-tagged E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB).

-

Recombinant target protein (POI).

-

PROTAC compound ("PROTAC-29").

-

Running buffer (e.g., HBS-EP+ with 1% DMSO).

-

-

Methodology:

-

Immobilization: Immobilize the His-tagged VCB complex onto the Ni²⁺-activated NTA sensor chip surface.

-

Binary Affinity (PROTAC to E3): Flow serial dilutions of PROTAC-29 over the VCB-immobilized surface to measure the binding kinetics and affinity.

-

Ternary Complex Analysis: Prepare a solution of the POI at a saturating concentration (e.g., 10x its binary Kd to the PROTAC).

-

Flow serial dilutions of PROTAC-29, pre-mixed with the saturating concentration of POI, over the VCB-immobilized surface. This measures the formation and dissociation of the ternary complex.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon, Koff, and calculate Kd (Koff/Kon). The dissociation half-life (t1/2) can be calculated as ln(2)/Koff.[17]

-

In Vitro Ubiquitination Assay

This assay directly confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the target protein.

-

Objective: To detect the poly-ubiquitination of the POI in a cell-free reconstituted system.

-

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2).

-

Recombinant E3 ligase complex (VCB).

-

Recombinant POI.

-

Ubiquitin.

-

ATP.

-

PROTAC-29.

-

Ubiquitination reaction buffer.

-

Antibodies against the POI for Western blotting.

-

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.

-

PROTAC Addition: Add varying concentrations of PROTAC-29 or a vehicle control (DMSO).

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Resolve the proteins by SDS-PAGE and perform a Western blot using an antibody specific to the POI. A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates poly-ubiquitination.[18]

-

Cellular Degradation Assay (Western Blot)

This is the definitive experiment to measure a PROTAC's ability to reduce the levels of an endogenous target protein in a cellular context.

-

Objective: To determine the DC50 and Dmax of PROTAC-29 in a specific cell line.

-

Materials:

-

Cultured cells that endogenously express the POI.

-

PROTAC-29.

-

Cell lysis buffer.

-

Protein quantification assay (e.g., BCA).

-

Primary antibody against the POI.

-

Primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Secondary antibodies.

-

-

Methodology:

-

Cell Plating: Seed cells in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of PROTAC-29 (e.g., from 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle-only control.

-

Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Western Blotting: Load equal amounts of total protein per lane on an SDS-PAGE gel. Transfer to a membrane and probe with primary antibodies for the POI and a loading control.

-

Imaging and Analysis: Image the blot and perform densitometry analysis. Normalize the POI band intensity to the loading control.

-

Curve Fitting: Plot the normalized POI levels against the log concentration of PROTAC-29. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[13]

-

PROTAC Development and Validation Workflow

The discovery of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.[19][20] The workflow ensures that candidates are rigorously tested for mechanism of action and specificity.

This workflow begins with target selection and the design of initial PROTAC candidates.[19] After synthesis, compounds are evaluated in biophysical assays to confirm binding, followed by cellular screens to identify active degraders. If initial candidates are inactive, results from target engagement and ternary complex formation assays can inform the rational optimization of the structure.[19] Once a potent degrader is identified, its mechanism must be validated (e.g., confirming degradation is proteasome-dependent), and its selectivity must be assessed across the proteome.

Conclusion

PROTAC technology offers a powerful and versatile platform for targeted protein degradation, opening up new avenues for therapeutic intervention. The principles outlined in this guide, centered around the function of a representative E3 ligase ligand, provide a foundational understanding for researchers in the field. A systematic approach combining rational design with a robust suite of quantitative biophysical and cellular assays is critical for the successful development of potent, selective, and clinically viable PROTAC degraders. As the repertoire of E3 ligase ligands continues to expand, so too will the scope and impact of this transformative technology.[21]

References

- 1. precisepeg.com [precisepeg.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. en.ice-biosci.com [en.ice-biosci.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

- 18. lifesensors.com [lifesensors.com]

- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promegaconnections.com [promegaconnections.com]

- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Methodological & Application

Application Notes and Protocols for E3 Ligase Ligand-Based PROTACs in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to selectively eliminate target proteins from cells by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a protein of interest (POI), connected by a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This document provides a detailed experimental protocol for the application of a generic E3 ligase ligand-containing PROTAC in cell culture. While the specific molecule "E3 ligase Ligand 29" is commercially available, detailed public data on its cellular application is sparse. Therefore, this guide utilizes the well-characterized VHL-recruiting PROTAC, MZ1 , which targets BET family proteins (like BRD4), as a representative example to illustrate the principles and methodologies.

Mechanism of Action

E3 ligase ligand-based PROTACs, such as MZ1, operate through a catalytic mechanism. A single PROTAC molecule can induce the degradation of multiple target protein molecules. The process begins with the formation of a ternary complex between the PROTAC, the target protein (e.g., BRD4), and an E3 ubiquitin ligase (e.g., VHL).[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]

References

E3 ligase Ligand 29 solubility and preparation for assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand 29 is a small molecule ligand for an E3 ubiquitin ligase. E3 ligase ligands are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This application note provides an overview of the solubility and preparation of this compound for use in biochemical and cell-based assays. Due to the limited availability of specific published data for this particular ligand, the protocols provided are generalized based on standard methods for similar E3 ligase ligands used in PROTAC development.

Physicochemical and Solubility Data

A summary of the available quantitative data for this compound is presented in Table 1. Researchers should note that solubility can be influenced by various factors, including temperature, pH, and the purity of the compound and solvents.

| Property | Data | Source(s) |

| CAS Number | 2154341-52-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃N₃O₃ | [2] |

| Molecular Weight | 259.26 g/mol | [2] |

| Solubility (In Vitro) | May dissolve in DMSO. Other potential solvents include Ethanol and DMF. | [1] |

Note: It is recommended to test the solubility of a small amount of the product in the desired solvent before preparing a stock solution to avoid sample loss[1].

Preparation of Stock Solutions and Formulations

Accurate and consistent preparation of this compound is crucial for reproducible experimental results. The following are general guidelines for preparing stock solutions and formulations for in vitro and in vivo studies.

Stock Solution Preparation (for In Vitro Assays)

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic molecules, including E3 ligase ligands[1].

Protocol:

-

Accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex or sonicate gently until the compound is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Formulation for In Vivo Studies

For in vivo experiments, this compound may need to be formulated to improve its solubility and bioavailability. The following are example formulations that can be adapted based on the specific experimental requirements[1].

Oral Formulation Example (Suspension):

-

Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose (CMC) in sterile water.

-

Add the required amount of this compound to the CMC solution to achieve the desired final concentration.

-

Vortex or sonicate to create a uniform suspension before administration.

Injectable Formulation Example (Co-solvent):

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, mix the appropriate volumes of PEG300 and Tween 80.

-

Add the DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.

-

Add sterile water or saline to the desired final volume and mix until a clear solution is obtained.

Note: These are starting points, and the optimal formulation may require further optimization.

Experimental Protocols

The following are generalized protocols for common assays used to characterize E3 ligase ligands and PROTACs. These should be adapted and optimized for the specific experimental context.

In Vitro Ubiquitination Assay

This assay determines if the E3 ligase ligand, as part of a PROTAC, can promote the ubiquitination of a target protein in a reconstituted system.

Materials:

-

Purified E1 activating enzyme

-

Purified E2 conjugating enzyme

-

Purified E3 ligase

-

Purified target protein

-

Ubiquitin

-

ATP

-

This compound (as part of a PROTAC)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies against the target protein and ubiquitin

Protocol:

-

In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.

-

Add the purified target protein to the reaction mixture.

-

Add the PROTAC containing this compound at various concentrations. Include a no-PROTAC control.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using primary antibodies against the target protein and ubiquitin to detect polyubiquitination.

Cell-Based Protein Degradation Assay

This assay measures the ability of a PROTAC containing this compound to induce the degradation of a target protein in cultured cells.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC containing this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC containing this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a desired period (e.g., 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform a Western blot to detect the levels of the target protein and the loading control.

-

Quantify the band intensities to determine the extent of protein degradation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of PROTACs and a typical experimental workflow for their characterization.

Caption: Mechanism of action for a PROTAC utilizing an E3 ligase ligand.

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Conjugating E3 Ligase Ligand 29

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the linker chemistry for conjugating E3 Ligase Ligand 29, a thalidomide-based ligand-linker conjugate designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document offers detailed protocols for common conjugation strategies, quantitative data for PROTAC performance, and visualizations of the underlying biological and experimental workflows.

Introduction to this compound and PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a pre-functionalized molecule incorporating the thalidomide E3 ligase ligand and a flexible linker with a terminal reactive group. This allows for the direct conjugation to a POI ligand, streamlining the synthesis of PROTACs. The choice of linker and conjugation chemistry is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

Signaling Pathway of CRBN-Mediated Protein Degradation